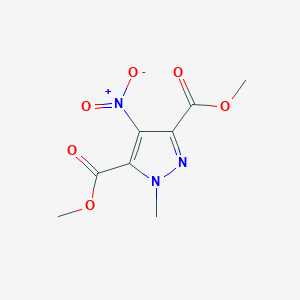
N'-hydroxybutanimidamide
Descripción general
Descripción
“N’-hydroxybutanimidamide” is a chemical compound with the CAS Number: 27620-10-6 . It has a molecular weight of 102.14 and its IUPAC name is (1Z)-N’-hydroxybutanimidamide . The compound is usually stored at a temperature of 4°C .
Molecular Structure Analysis
The InChI code for “N’-hydroxybutanimidamide” is 1S/C4H10N2O/c1-2-3-4(5)6-7/h4H,2-3,5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“N’-hydroxybutanimidamide” is an oil-like substance . Its density is predicted to be 1.08±0.1 g/cm3 . The boiling point is predicted to be 155.0±23.0 °C . The compound’s acidity coefficient (pKa) is predicted to be 7.48±0.69 .Aplicaciones Científicas De Investigación
Metabolic Effects in Skeletal Muscle
N'-hydroxybutanimidamide, also known as beta-hydroxy-beta-methylbutyrate (HMB), has been studied for its effects on skeletal muscle. HMB supplementation in male Wistar rats showed marked improvements in muscle strength, oxidative metabolism, and resistance to muscle fatigue. Enhanced glycogen and ATP content in muscle tissues were observed, indicating a significant shift in muscle metabolism and performance enhancement during intense contractions (Pinheiro et al., 2012).
Pharmacological Interactions and Stability
In the realm of pharmacology, research has examined the compatibility and stability of this compound derivatives when mixed with other sedatives and analgesics. A study investigating the physicochemical compatibility of propofol with various analgesics, including 4-hydroxybutyric acid, revealed important insights into the risks of emboli formation and chemical incompatibilities when these substances are mixed. This has implications for drug safety in clinical settings, particularly in intensive care units (Gersonde et al., 2016).
Neuropharmacology and Anesthesia
This compound derivatives have also been evaluated in neuropharmacological contexts. A study compared the use of remifentanil, a derivative, with fentanyl during elective craniotomies. The findings suggest that remifentanil is a reasonable alternative to fentanyl for such procedures, with comparable effects on intracranial pressure and hemodynamics (Guy et al., 1997).
Biochemical Activation and Carcinogenicity
Research on N-hydroxy-N-2-fluorenylacetamide, a related compound, has provided insights into the biochemical activation steps required for its carcinogenicity in rat liver. This study found that sulfate ester formation is a crucial step in the expression of carcinogenicity, highlighting the complex biochemical interactions and potential risks associated with such compounds (Weisburger et al., 1972).
Oxidative Properties and Biocatalysis
The oxidative properties of N-hydroxy compounds have been investigated to understand their potential application in biocatalysis. Studies on the redox potential, electron-transfer kinetics, and radical stability of these compounds provide valuable information for their application in enzymatic and electrochemical processes. This has implications for the development of new biocatalytic strategies and understanding the chemical properties of these compounds in various biological and industrial contexts (Xu et al., 2001).
Safety and Hazards
“N’-hydroxybutanimidamide” is classified as an irritant . The safety information includes several hazard statements such as H302, H312, H315, H319, H332, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
N'-hydroxybutanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O/c1-2-3-4(5)6-7/h7H,2-3H2,1H3,(H2,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPENCMFJZQABIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C(=N/O)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
27620-10-6 | |
| Record name | 27620-10-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(2R,4Ar,6R,7S,8S,8aR)-2-phenyl-7,8-bis(phenylmethoxy)-6-phenylsulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B3243786.png)




![2,4,5-tribromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-Imidazole](/img/structure/B3243821.png)



![Tert-butyl 3-((3S,5R,8AS)-5-cyano-3-phenylhexahydro-5H-oxazolo[3,2-A]pyridin-5-YL)-3-hydroxyazetidine-1-carboxylate](/img/structure/B3243848.png)